molecular formula C22H21BrN2O4S B11599663 2-benzyl-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11599663
M. Wt: 489.4 g/mol
InChI Key: NSSLYXMUFDBTML-UHFFFAOYSA-N
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Description

Benzthiazide , is a heterocyclic compound with a fused benzothiadiazine ring system. It falls under the class of thiazide diuretics, which are commonly used to treat hypertension and edema. Benzthiazide’s chemical structure includes a benzyl group, bromine, and methoxy substituents, as well as a sulfur and nitrogen heterocycle.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products::
  • Oxidation: Benzthiazide sulfoxide or sulfone.
  • Reduction: 2-amino-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

Scientific Research Applications

Mechanism of Action

  • Benzthiazide inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidneys.
  • By blocking NCC, it reduces sodium reabsorption, leading to increased urine output and decreased blood volume.

Comparison with Similar Compounds

  • Benzthiazide is unique due to its specific benzothiadiazine structure.
  • Similar compounds include hydrochlorothiazide (a related thiazide diuretic) and other sulfonamide-based drugs.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

2-benzyl-3-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C22H21BrN2O4S/c1-28-19-13-16(12-17(23)21(19)29-2)22-24-18-10-6-7-11-20(18)30(26,27)25(22)14-15-8-4-3-5-9-15/h3-13,22,24H,14H2,1-2H3

InChI Key

NSSLYXMUFDBTML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)Br)OC

Origin of Product

United States

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